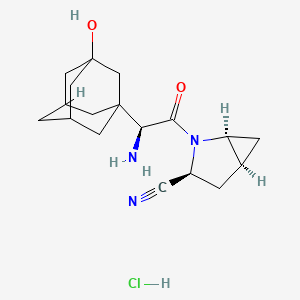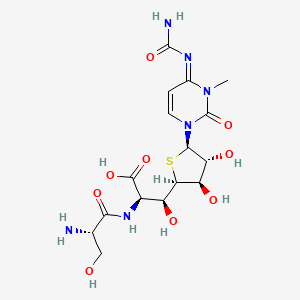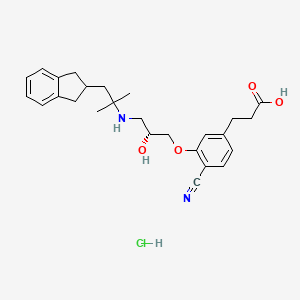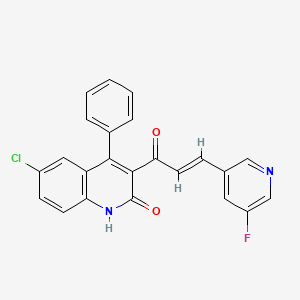
SEN461
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SEN461 is a Wnt inhibitor/Axin stabilizer.
Wissenschaftliche Forschungsanwendungen
Wnt Signaling Inhibition in Glioblastoma Cells
SEN461, a small molecule, has been identified as an inhibitor of the canonical Wnt signaling pathway in Glioblastoma multiforme (GBM) cells. This pathway's inhibition by SEN461 is characterized by Axin stabilization, increased β-catenin phosphorylation/degradation, and reduced tumor growth in a GBM xenograft model. This highlights SEN461's potential as a therapeutic approach for GBM treatment (De Robertis et al., 2013).
Process Development for SEN461
The scalable production process of SEN461 has been developed, detailing a practical route involving nine chemical steps. This development is significant for enabling the preparation of SEN461 in multihundred gram quantities, facilitating its application in clinical settings (Betti et al., 2013).
Inhibition of Wnt Pathway in Sarcoma
Research on various sarcoma cell lines showed that SEN461 stabilizes Axin1, a negative regulator of the Wnt signaling pathway. This stabilization results in inhibition of canonical Wnt signaling, reducing the transformed phenotype and suggesting a therapeutic strategy for certain types of sarcomas (De Robertis et al., 2014).
Characterization and Optimization of SEN461
A series of quinazoline-2,4-diones, including SEN461, were studied for their role as inhibitors of the canonical Wnt pathway. SEN461 was identified as a lead compound with improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, active in vitro and in vivo in glioblastoma, gastric, and sarcoma tumors. This work is critical for the therapeutic treatment of these cancers (Nencini et al., 2015).
Eigenschaften
CAS-Nummer |
1287727-28-9 |
|---|---|
Molekularformel |
C25H34N4O6 |
Molekulargewicht |
486.56 |
IUPAC-Name |
trans-6-Methoxy-3-{4-[4-(2-methoxy-acetyl)-piperazine-1-carbonyl]-cyclohexylmethyl}-1-methyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H34N4O6/c1-26-21-9-8-19(35-3)14-20(21)24(32)29(25(26)33)15-17-4-6-18(7-5-17)23(31)28-12-10-27(11-13-28)22(30)16-34-2/h8-9,14,17-18H,4-7,10-13,15-16H2,1-3H3/t17-,18- |
InChI-Schlüssel |
CYIHQUXKBWFESS-IYARVYRRSA-N |
SMILES |
O=C(N1C[C@H]2CC[C@H](C(N3CCN(C(COC)=O)CC3)=O)CC2)N(C)C4=C(C=C(OC)C=C4)C1=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SEN461; SEN-461; SEN 461; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)


![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)

